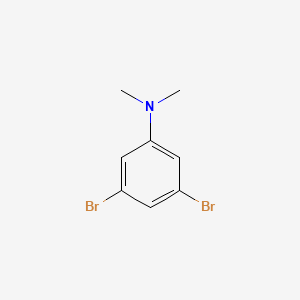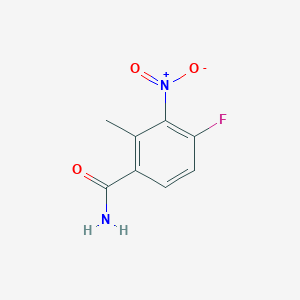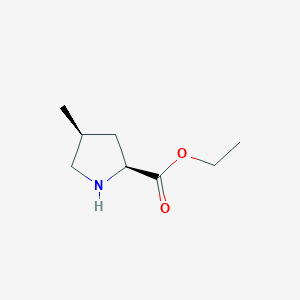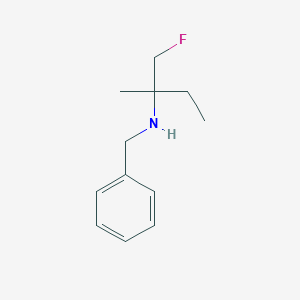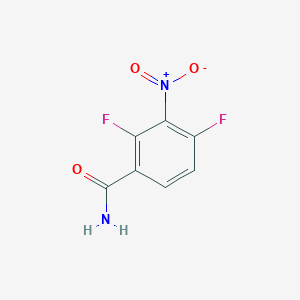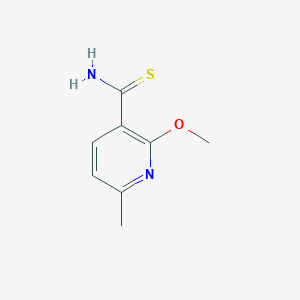
2-Methoxy-6-methylpyridine-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methylpyridine-3-carbothioamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Métodos De Preparación
The synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide typically involves the reaction of 2-methoxy-6-methylpyridine with a suitable thiocarbonyl reagent. One common method includes the use of thiosemicarbazide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carbothioamide product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.
Análisis De Reacciones Químicas
2-Methoxy-6-methylpyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-methylpyridine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: Its unique structural properties make it valuable in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-methylpyridine-3-carbothioamide involves its interaction with specific molecular targets. The methoxy and carbothioamide groups within the structure can interact with biological targets, leading to various effects. For example, the compound can act as an inhibitor or activator of certain enzymes, depending on the context. The exact pathways involved are still under investigation, but its ability to form hydrogen bonds and other interactions with biological molecules is crucial to its activity.
Comparación Con Compuestos Similares
2-Methoxy-6-methylpyridine-3-carbothioamide can be compared with other similar compounds, such as:
6-Methoxypyridine-3-carbothioamide: This compound has a similar structure but lacks the methyl group at the 6-position.
2-Methoxypyridine-3-carbothioamide: This compound lacks the methyl group at the 6-position and has slightly different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research contexts .
Propiedades
Fórmula molecular |
C8H10N2OS |
|---|---|
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
2-methoxy-6-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-4-6(7(9)12)8(10-5)11-2/h3-4H,1-2H3,(H2,9,12) |
Clave InChI |
TXVCNXZQMLBMQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(=S)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



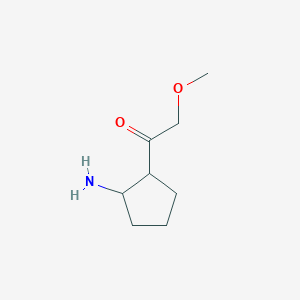

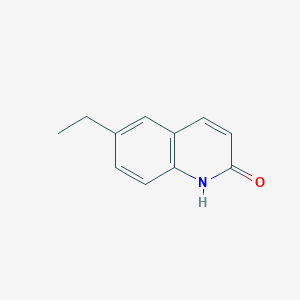

![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)

